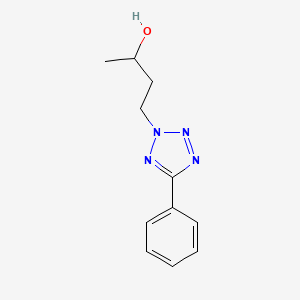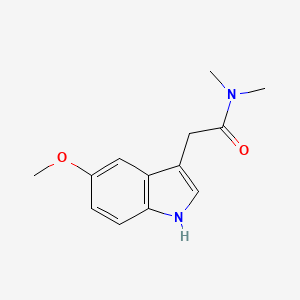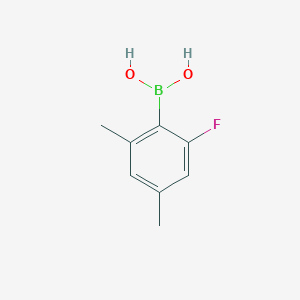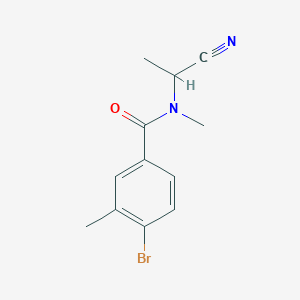
4-(5-Phenyltetrazol-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyltetrazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyltetrazol-2-yl)butan-2-ol typically involves the reaction of 5-phenyltetrazole with butan-2-ol under specific conditions. One common method is the acylation of 5-phenyltetrazole with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact .
化学反応の分析
Types of Reactions
4-(5-Phenyltetrazol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Formation of 4-(5-Phenyltetrazol-2-yl)butan-2-one.
Reduction: Formation of 4-(5-Phenyltetrazol-2-yl)butan-2-amine.
Substitution: Formation of various substituted tetrazole derivatives depending on the electrophile used.
科学的研究の応用
4-(5-Phenyltetrazol-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 5-Phenyltetrazol-2-ylacetic acid
- 5-Phenyltetrazol-2-ylalkanoic acids
- 5-Phenyltetrazol-2-ylacetyl chloride
Uniqueness
4-(5-Phenyltetrazol-2-yl)butan-2-ol is unique due to the presence of both a tetrazole ring and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of chemical reactions and has shown promising results in preliminary biological studies .
特性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-9(16)7-8-15-13-11(12-14-15)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQHMOASVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1N=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
